REACTION_CXSMILES
|
C[O:2][C:3]1(OC)[CH2:12][CH2:11][CH:10]2[C:5]([C:14]3[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=3)([CH2:6][CH2:7][N:8]([CH3:13])[CH2:9]2)[CH2:4]1>C(O)(=O)C>[CH3:21][O:20][C:16]1[CH:15]=[C:14]([C:5]23[CH2:4][C:3](=[O:2])[CH2:12][CH2:11][CH:10]2[CH2:9][N:8]([CH3:13])[CH2:7][CH2:6]3)[CH:19]=[CH:18][CH:17]=1
|
Name
|
Ketal
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC1(CC2(CCN(CC2CC1)C)C1=CC(=CC=C1)OC)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Basification (pH 8.5), extraction with CHCl3 (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Reaction Time |
4 h |
Name
|
41
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C12CCN(CC2CCC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1(OC)[CH2:12][CH2:11][CH:10]2[C:5]([C:14]3[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=3)([CH2:6][CH2:7][N:8]([CH3:13])[CH2:9]2)[CH2:4]1>C(O)(=O)C>[CH3:21][O:20][C:16]1[CH:15]=[C:14]([C:5]23[CH2:4][C:3](=[O:2])[CH2:12][CH2:11][CH:10]2[CH2:9][N:8]([CH3:13])[CH2:7][CH2:6]3)[CH:19]=[CH:18][CH:17]=1
|
Name
|
Ketal
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC1(CC2(CCN(CC2CC1)C)C1=CC(=CC=C1)OC)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Basification (pH 8.5), extraction with CHCl3 (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Reaction Time |
4 h |
Name
|
41
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C12CCN(CC2CCC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |